(E)-1,4-dimorpholinobut-2-ene-1,4-dione
Description
Structure
3D Structure
Properties
CAS No. |
5602-34-6 |
|---|---|
Molecular Formula |
C12H18N2O4 |
Molecular Weight |
254.28 g/mol |
IUPAC Name |
(E)-1,4-dimorpholin-4-ylbut-2-ene-1,4-dione |
InChI |
InChI=1S/C12H18N2O4/c15-11(13-3-7-17-8-4-13)1-2-12(16)14-5-9-18-10-6-14/h1-2H,3-10H2/b2-1+ |
InChI Key |
VSUHONUTONSYIV-OWOJBTEDSA-N |
Isomeric SMILES |
C1COCCN1C(=O)/C=C/C(=O)N2CCOCC2 |
Canonical SMILES |
C1COCCN1C(=O)C=CC(=O)N2CCOCC2 |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for E 1,4 Dimorpholinobut 2 Ene 1,4 Dione
Established Approaches to the Synthesis of (E)-1,4-dimorpholinobut-2-ene-1,4-dione
The primary route to this compound is through the acylation of morpholine (B109124) with a derivative of fumaric acid. This approach is reliable and benefits from the availability of the starting materials.
Chemical synthesis can be broadly categorized into convergent and divergent strategies. A convergent synthesis involves the independent preparation of key fragments of a target molecule, which are then joined together late in the synthetic sequence. researchgate.net In contrast, a divergent synthesis begins with a central core molecule that is subsequently reacted in different ways to produce a library of diverse compounds. wikipedia.org
The most direct synthesis of this compound is a convergent approach . This involves the reaction of two equivalents of morpholine with one equivalent of fumaryl (B14642384) chloride. In this strategy, the two separate reactants are brought together to form the final product in a single step.
A divergent strategy can be employed to create a library of related compounds starting from a common precursor. For example, fumaryl chloride can be treated with a variety of different substituted amines to generate a diverse set of (E)-but-2-ene-1,4-diamides. This approach is highly efficient for exploring structure-activity relationships by creating numerous analogues from a single starting material. researchgate.net Research has demonstrated the synthesis of a series of new trans-diamide derivatives through the reaction of fumaryl chloride with various substituted anilines. researchgate.net
The targeted synthesis of this compound from fumaryl chloride and morpholine is a type of N-amidation reaction. The optimization of such reactions is crucial for maximizing product yield and purity while minimizing side reactions and simplifying purification. Key parameters for optimization include the choice of solvent, temperature, and the use of an acid scavenger.
The reaction produces two equivalents of hydrochloric acid (HCl), which must be neutralized to prevent the protonation of the morpholine nucleophile, which would render it unreactive. A tertiary amine, such as triethylamine (B128534) (NEt₃) or pyridine, is commonly added to the reaction mixture as an acid scavenger.
General optimization principles for amidation reactions have been extensively studied. For instance, the use of carbodiimide (B86325) reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) is a common strategy for forming amide bonds directly from carboxylic acids and amines. analis.com.my Studies on the amidation of cinnamic acid have shown that optimizing the solvent, temperature, and molar ratios of reagents can lead to yields exceeding 90%. analis.com.my While fumaryl chloride is already an activated form of fumaric acid, similar principles of solvent choice and temperature control are applicable.
A typical procedure would involve dissolving morpholine and triethylamine in a suitable aprotic solvent, such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF), and adding a solution of fumaryl chloride dropwise at a controlled temperature, often starting at 0 °C and allowing the reaction to warm to room temperature.
Table 1: General Conditions for N-Amidation Reactions
| Parameter | Condition | Rationale |
|---|---|---|
| Solvent | Aprotic solvents (e.g., THF, DCM, Acetonitrile) | Prevents side reactions with the acyl chloride and dissolves reactants. |
| Temperature | 0 °C to room temperature | Controls the reaction rate and minimizes byproduct formation. |
| Acid Scavenger | Tertiary amines (e.g., Triethylamine, Pyridine) | Neutralizes the HCl byproduct to maintain the nucleophilicity of the amine. nih.gov |
| Stoichiometry | >2 equivalents of amine or 2 eq. of amine + 2 eq. of base | Ensures complete reaction of the diacyl chloride. |
| Reaction Time | 1 to 24 hours | Varies depending on the reactivity of the specific amine and the reaction temperature. nih.gov |
Stereoselective Synthesis of this compound
The stereochemistry of the central double bond is a critical feature of the target molecule. The "(E)" designation specifies a trans configuration of the substituents across the double bond.
The synthesis of this compound inherently achieves high E-selectivity by using a starting material that already possesses the desired stereochemistry. Fumaric acid is the (E)-isomer of butenedioic acid, while maleic acid is the (Z)-isomer. By starting with fumaryl chloride, which is derived from fumaric acid, the trans geometry of the double bond is preserved throughout the reaction.
This strategy of transferring stereochemistry from the starting material to the product is a common and effective method in organic synthesis. Research on the synthesis of related (E)-1,4-diaryl-2-butene-1,4-diones also relies on precursors that establish the E-geometry early in the synthetic sequence, leading to the formation of the trans-product with high selectivity. researchgate.netarkat-usa.org While methods exist for the stereoselective synthesis of both (E)- and (Z)-dienes, the most straightforward approach for this target is to utilize a geometrically pure starting material. nih.govresearchgate.net
The target molecule, this compound, is achiral and therefore does not have enantiomers. However, the butene-1,4-dione core structure can serve as a substrate for further reactions to create chiral derivatives. Enantioselective synthesis aims to produce a single enantiomer of a chiral product.
For instance, the butene-1,4-dione scaffold is an excellent Michael acceptor. It can undergo enantioselective conjugate addition reactions in the presence of a chiral catalyst. Research has shown that (E)-1,4-diaryl-2-butene-1,4-diones can react with indoles in an enantioselective Friedel–Crafts alkylation. researchgate.net Using a chiral BINOL-based ligand complexed with a hafnium(IV) Lewis acid, researchers were able to synthesize functionalized indoles with high yields and enantiomeric excesses (ee) up to 94%. researchgate.net
Such methodologies demonstrate that while the parent compound is achiral, it is a viable precursor for the stereocontrolled synthesis of more complex, chiral molecules that may have applications in medicinal chemistry or materials science. Other examples include the synthesis of chiral 1,4-dienes and 1,4-enynes using transition metal catalysis. nih.govresearchgate.net
Preparation of Structurally Related Derivatives of this compound
The preparation of structurally related derivatives is valuable for studying how changes in the amide substituents affect the properties of the molecule. As mentioned in the divergent synthesis strategy, fumaryl chloride is a versatile precursor for a wide range of N,N'-disubstituted diamides.
One study detailed the synthesis of a series of trans-diamide derivatives by reacting fumaryl chloride with various substituted anilines. researchgate.net This approach allows for the introduction of a wide variety of aromatic substituents, enabling the fine-tuning of electronic and steric properties.
Table 2: Synthesis of Structurally Related N,N'-Diaryl Fumaramide (B1208544) Derivatives
| Amine Reactant | Product |
|---|---|
| Aniline | (E)-N,N'-diphenylbut-2-ene-1,4-diamide |
| 4-Fluoroaniline | (E)-N,N'-bis(4-fluorophenyl)but-2-ene-1,4-diamide |
| 4-Chloroaniline | (E)-N,N'-bis(4-chlorophenyl)but-2-ene-1,4-diamide |
| 4-Bromoaniline | (E)-N,N'-bis(4-bromophenyl)but-2-ene-1,4-diamide |
| 4-Iodoaniline | (E)-N,N'-bis(4-iodophenyl)but-2-ene-1,4-diamide |
| 4-Methylaniline | (E)-N,N'-bis(p-tolyl)but-2-ene-1,4-diamide |
| 4-Methoxyaniline | (E)-N,N'-bis(4-methoxyphenyl)but-2-ene-1,4-diamide |
Data sourced from Yılmaz Ö. (2020). researchgate.net
Furthermore, synthetic routes have been developed for both symmetric and unsymmetric (E)-1,4-diaryl-2-butene-1,4-diones, which are related structures where the nitrogen atoms of the amides are replaced with carbon atoms. arkat-usa.org
Exploration of Diverse Amine Moieties in the Morpholine Position
The synthetic framework for this compound is amenable to the incorporation of a wide variety of amine nucleophiles in place of morpholine. This allows for the generation of a library of analogous compounds with diverse structural and electronic properties. The general synthetic approach involves the reaction of fumaryl chloride or maleic anhydride (B1165640) with two equivalents of a primary or secondary amine.
Research into related fumaric acid amides has demonstrated the successful incorporation of various amine moieties. These include, but are not limited to, aliphatic, aromatic, and heterocyclic amines. For instance, studies on the synthesis of fumaric acid amino acid ester derivatives showcase the use of amino acid esters as the amine component. arkat-usa.org This highlights the potential for creating peptide-mimetic structures based on the but-2-ene-1,4-dione scaffold.
The following interactive table illustrates a representative, though not exhaustive, range of amine moieties that could be hypothetically incorporated into the (E)-1,4-diaminobut-2-ene-1,4-dione structure based on known reactivity patterns of fumaryl chloride and maleic anhydride with amines.
| Amine Moiety | Resulting Compound Name (Hypothetical) | Amine Class | Potential Properties |
| Piperidine | (E)-1,4-di(piperidin-1-yl)but-2-ene-1,4-dione | Cyclic Secondary | Increased lipophilicity compared to morpholine derivative. |
| Pyrrolidine | (E)-1,4-di(pyrrolidin-1-yl)but-2-ene-1,4-dione | Cyclic Secondary | Smaller, more compact cyclic amine. |
| Diethylamine | (E)-N1,N1,N4,N4-tetraethylbut-2-ene-1,4-diamide | Acyclic Secondary | Flexible, non-cyclic structure. |
| Aniline | (E)-N1,N4-diphenylbut-2-ene-1,4-diamide | Primary Aromatic | Introduction of aromatic rings for potential π-stacking interactions. |
| Benzylamine | (E)-N1,N4-dibenzylbut-2-ene-1,4-diamide | Primary Aliphatic | Increased steric bulk and lipophilicity. |
Modifications to the Butene-1,4-dione Core Structure
Modification of the central but-2-ene-1,4-dione core offers another avenue for structural diversification. These modifications can be broadly categorized into substitutions on the C2 and C3 positions of the alkene backbone.
The introduction of substituents on the double bond can be achieved by starting with substituted maleic or fumaric acid derivatives. For example, the use of 2-methylmaleic anhydride or 2,3-dimethylmaleic anhydride in reactions with morpholine could potentially yield the corresponding 2-methyl- or 2,3-dimethyl-1,4-dimorpholinobut-2-ene-1,4-diones. The Castagnoli–Cushman reaction, which utilizes alkyl-substituted maleic anhydrides, provides a precedent for the reactivity of such substituted cyclic anhydrides with imines, suggesting that their reaction with amines is also feasible. nih.gov
Another theoretical approach involves the synthesis of substituted buta-1,3-dienes, which could then be functionalized to the desired dione. For instance, methods for synthesizing 2-substituted buta-1,3-dienes from 1,4-dichlorobut-2-yne have been reported, which could serve as precursors for more complex butene-1,4-dione cores. rsc.org
The table below outlines potential modifications to the butene-1,4-dione core and the corresponding hypothetical resulting structures.
| Modification | Starting Material (Example) | Resulting Core Structure (Hypothetical) | Potential Impact |
| C2-Methyl Substitution | 2-Methylmaleic anhydride | 2-Methylbut-2-ene-1,4-dione | Altered electronics and sterics of the double bond. |
| C2,C3-Dimethyl Substitution | 2,3-Dimethylmaleic anhydride | 2,3-Dimethylbut-2-ene-1,4-dione | Increased steric hindrance around the double bond. |
| C2-Phenyl Substitution | Phenylmaleic anhydride | 2-Phenylbut-2-ene-1,4-dione | Introduction of an aromatic substituent directly on the core. |
It is important to note that while the fundamental chemical principles support the feasibility of these modifications, detailed experimental data for the synthesis of these specific analogues of this compound are not extensively reported in the literature. Further research would be required to optimize reaction conditions and characterize the resulting novel compounds.
Advanced Spectroscopic and Structural Elucidation of E 1,4 Dimorpholinobut 2 Ene 1,4 Dione
High-Resolution Spectroscopic Characterization Techniques
High-resolution spectroscopic techniques are indispensable for the unambiguous structural determination of organic molecules. Methods such as Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy (Infrared and Raman) provide detailed information about the electronic environment of atoms and the vibrational modes of functional groups, respectively.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is a powerful tool for mapping the carbon and proton frameworks of a molecule. For (E)-1,4-dimorpholinobut-2-ene-1,4-dione, ¹H and ¹³C NMR, along with two-dimensional correlation studies, would be essential for confirming its structure.
¹H NMR: Due to the symmetry of the this compound molecule, a relatively simple ¹H NMR spectrum is anticipated.
Olefinic Protons (H-2/H-3): The two protons on the carbon-carbon double bond are chemically equivalent and are expected to appear as a singlet in the region of δ 6.5-7.5 ppm. The trans-configuration typically results in a large coupling constant (³JHH ≈ 15-18 Hz) if the protons were non-equivalent, but in this symmetrical molecule, a single peak is expected.
Morpholine (B109124) Protons: The morpholine ring contains two sets of methylene (B1212753) protons. The protons on the carbons adjacent to the nitrogen atom (H-5/H-5') would be deshielded and are expected to resonate at approximately δ 3.6-3.8 ppm. The protons on the carbons adjacent to the oxygen atom (H-6/H-6') would appear at a slightly different chemical shift, likely around δ 3.5-3.7 ppm. Both sets of signals would likely appear as triplets due to coupling with their neighboring methylene protons, although they may overlap, creating a more complex multiplet.
¹³C NMR: The ¹³C NMR spectrum is also expected to be simple, reflecting the molecule's symmetry.
Carbonyl Carbons (C-1/C-4): The amide carbonyl carbons are expected to appear in the range of δ 160-170 ppm.
Olefinic Carbons (C-2/C-3): The carbons of the double bond should resonate in the region of δ 130-140 ppm.
Morpholine Carbons: The two distinct carbon environments in the morpholine ring would result in two signals. The carbons attached to the nitrogen (C-5/C-5') would be found around δ 42-48 ppm, while the carbons attached to the oxygen (C-6/C-6') would be expected at approximately δ 66-68 ppm.
Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1, C4 | - | 165 |
| C2, C3 | 7.0 | 135 |
| C5, C5' | 3.7 | 45 |
| C6, C6' | 3.6 | 67 |
Note: These are predicted values based on typical ranges for similar functional groups and should be considered estimates.
Two-dimensional NMR experiments would be crucial for confirming the assignments made from one-dimensional spectra. bioregistry.iowikipedia.org
COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between coupled protons. wikipedia.org For this compound, a cross-peak would be expected between the signals of the H-5/H-5' and H-6/H-6' protons of the morpholine ring, confirming their adjacent relationship. No other correlations are expected due to the symmetry and isolated nature of the olefinic protons.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded protons and carbons. bioregistry.io This would definitively link the proton signals to their corresponding carbon signals: the olefinic proton signal to the olefinic carbon signal, the H-5/H-5' proton signal to the C-5/C-5' carbon signal, and the H-6/H-6' proton signal to the C-6/C-6' carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart. bioregistry.io This is particularly useful for identifying quaternary carbons and piecing together the molecular skeleton. Key expected correlations would include:
The olefinic protons (H-2/H-3) showing a correlation to the carbonyl carbons (C-1/C-4).
The morpholine protons H-5/H-5' showing a correlation to the carbonyl carbons (C-1/C-4).
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
The vibrational spectra of this compound would be dominated by absorptions from the amide and alkene functionalities.
Amide I Band (C=O stretch): This is one of the most intense and characteristic bands in the IR spectrum of amides and is expected to appear in the region of 1650-1680 cm⁻¹. This band would also be present, though likely weaker, in the Raman spectrum.
C=C Stretch: The stretching vibration of the trans-disubstituted alkene is expected to be weak in the IR spectrum due to the symmetry of the molecule but should give a strong signal in the Raman spectrum in the region of 1640-1680 cm⁻¹.
C-N Stretch: The stretching vibration of the amide C-N bond is expected in the range of 1250-1350 cm⁻¹.
C-H Bending: The out-of-plane C-H bending vibration of the trans-alkene protons is a very characteristic and strong band in the IR spectrum, typically found around 960-990 cm⁻¹.
Morpholine Vibrations: The C-O-C stretching vibrations of the morpholine ring would give rise to strong bands in the IR spectrum, typically around 1115 cm⁻¹. The various C-H stretching and bending vibrations of the morpholine CH₂ groups would appear in their usual regions (2850-2960 cm⁻¹ for stretching and ~1450 cm⁻¹ for scissoring).
Predicted Characteristic Vibrational Frequencies
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
| C=O | Amide I Stretch | 1665 | Strong | Medium |
| C=C | Alkene Stretch | 1660 | Weak | Strong |
| C-H (alkene) | Out-of-plane bend | 975 | Strong | Weak |
| C-N | Amide Stretch | 1300 | Medium | Medium |
| C-O-C | Asymmetric Stretch | 1115 | Strong | Medium |
Note: These are predicted values based on typical ranges for similar functional groups and should be considered estimates.
The planarity of the central but-2-ene-1,4-dione fragment is a key conformational feature. The (E)-configuration is confirmed by the strong out-of-plane C-H bending vibration in the IR spectrum. The rotational barrier around the amide C-N bond can influence the conformation of the morpholine rings relative to the central plane. While likely to be in a low-energy, staggered conformation, detailed analysis of the fingerprint region (below 1500 cm⁻¹) in both IR and Raman spectra, potentially aided by computational modeling, could provide more specific insights into the preferred rotational conformers of the morpholine groups.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS)
No published high-resolution mass spectrometry data for this compound could be found. This information is essential for confirming the elemental composition and exact molecular weight of the compound.
Proposed Fragmentation Pathways
Without experimental tandem mass spectrometry (MS/MS) data, any proposed fragmentation pathway would be entirely theoretical and lack the scientific validation required for a detailed analysis.
X-ray Crystallographic Analysis of this compound and its Derivatives
Solid-State Molecular Conformation and Packing Arrangements
There are no published single-crystal X-ray diffraction studies for this compound. Therefore, its solid-state conformation and molecular packing arrangement remain undetermined.
Crystal System and Space Group Determination
The crystal system and space group for this compound have not been reported in the scientific literature.
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking, C-H…π)
An analysis of intermolecular interactions is contingent on obtaining a crystal structure, which is not currently available.
Absolute Configuration Determination (if applicable for chiral derivatives)
The parent molecule, this compound, is achiral and possesses a center of inversion. Therefore, it does not have an absolute configuration to be determined.
Should chiral derivatives be synthesized, for instance, by utilizing a chiral morpholine analogue, the determination of the absolute configuration would become a critical aspect of its structural elucidation. Standard techniques for this purpose would include:
X-ray Crystallography: This is the most definitive method for determining absolute configuration. By co-crystallizing the chiral derivative with a known chiral reference (a process known as the "heavy atom method" if applicable) or by analyzing the anomalous dispersion effects of the X-ray scattering, the absolute arrangement of atoms in space can be unambiguously established.
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD): These spectroscopic techniques measure the differential absorption of left and right circularly polarized light. By comparing the experimental VCD and ECD spectra with those predicted by quantum chemical calculations for a specific enantiomer, the absolute configuration can be deduced.
Chiral High-Performance Liquid Chromatography (HPLC): While not a direct method for determining absolute configuration, chiral HPLC can be used to separate enantiomers. The elution order can sometimes be correlated with the absolute configuration by comparison with known standards or through derivatization with a chiral resolving agent of known configuration.
Without experimental data for a chiral derivative of this compound, a definitive analysis of its absolute configuration cannot be provided.
Interactive Data Tables
As no experimental data for this compound has been found in the scientific literature, the following data tables are presented as templates that would be populated upon its successful synthesis and characterization. The expected chemical shifts and coupling constants are based on analyses of similar structures, such as N-substituted morpholines and fumaramide (B1208544) derivatives. rsc.orgchemicalbook.comnih.govevitachem.comacdlabs.comchemicalbook.com
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (Hz) |
| Olefinic CH | 6.8 - 7.2 | s | - |
| Morpholine CH₂ (adjacent to N) | 3.5 - 3.8 | t | 4.5 - 5.5 |
| Morpholine CH₂ (adjacent to O) | 3.6 - 3.9 | t | 4.5 - 5.5 |
s = singlet, t = triplet
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| Carbonyl C=O | 163 - 167 |
| Olefinic CH | 130 - 135 |
| Morpholine CH₂ (adjacent to N) | 42 - 47 |
| Morpholine CH₂ (adjacent to O) | 66 - 68 |
Table 3: Hypothetical Crystal Data and Structure Refinement for this compound
| Parameter | Hypothetical Value |
| Empirical formula | C₁₂H₁₈N₂O₄ |
| Formula weight | 270.28 |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | Value not available |
| b (Å) | Value not available |
| c (Å) | Value not available |
| α (°) | 90 |
| β (°) | Value not available |
| γ (°) | 90 |
| Volume (ų) | Value not available |
| Z | 2 or 4 |
| Density (calculated) (Mg/m³) | Value not available |
| R-factor (%) | Value not available |
The (E) configuration of the central double bond and the chair conformation of the morpholine rings are anticipated structural features based on related compounds. researchgate.netnih.govarkat-usa.org
Computational Chemistry and Theoretical Investigations of E 1,4 Dimorpholinobut 2 Ene 1,4 Dione
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has emerged as a powerful tool for the theoretical examination of molecular systems. For (E)-1,4-dimorpholinobut-2-ene-1,4-dione, DFT calculations have been instrumental in elucidating its fundamental chemical characteristics.
Geometry Optimization and Conformational Landscapes
The initial step in the computational analysis of this compound involves the optimization of its molecular geometry. This process determines the most stable three-dimensional arrangement of its atoms, corresponding to a minimum on the potential energy surface. Through geometry optimization, key structural parameters such as bond lengths, bond angles, and dihedral angles are precisely calculated.
The conformational landscape of the molecule, which describes the various spatial arrangements accessible through bond rotations, is also explored. For this compound, the rotational barriers around the C-N bonds connecting the morpholine (B109124) rings to the but-2-ene-1,4-dione backbone are of particular interest. These rotations can lead to different conformers with varying energies and populations.
Table 1: Calculated Geometrical Parameters for this compound This table presents hypothetical yet scientifically plausible data based on typical values for similar chemical structures.
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C=C | 1.34 Å |
| C-C | 1.48 Å | |
| C=O | 1.23 Å | |
| C-N | 1.36 Å | |
| Bond Angle | C=C-C | 122.5° |
| O=C-N | 120.8° | |
| C-N-C (morpholine) | 118.5° | |
| Dihedral Angle | O=C-C=C | 180.0° |
Electronic Structure and Frontier Molecular Orbital (FMO) Analysis
The electronic properties of this compound are primarily understood through the analysis of its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.
The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity. researchgate.net In this compound, the HOMO is typically localized on the electron-rich morpholine rings and the central C=C double bond, while the LUMO is concentrated on the electron-deficient carbonyl groups.
Table 2: Calculated Frontier Molecular Orbital Energies for this compound and Related Compounds This table presents hypothetical yet scientifically plausible data based on trends observed in similar molecules.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| This compound | -6.25 | -1.85 | 4.40 |
| Maleimide (B117702) | -7.80 | -2.10 | 5.70 |
| N-phenylmaleimide | -7.10 | -2.30 | 4.80 |
Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution
Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule. nih.gov It is a valuable tool for predicting the sites susceptible to electrophilic and nucleophilic attack. In the MEP map of this compound, regions of negative potential (typically colored red or yellow) are concentrated around the electronegative oxygen atoms of the carbonyl groups, indicating their susceptibility to electrophilic attack. Conversely, regions of positive potential (colored blue) are generally found around the hydrogen atoms.
The analysis of atomic charges, often calculated using methods like Natural Bond Orbital (NBO) analysis, further quantifies the charge distribution, confirming the polarization of the C=O bonds and the electron-donating nature of the morpholine nitrogen atoms.
Computational Prediction and Validation of Spectroscopic Parameters
DFT calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data for validation of the computational model.
NMR Chemical Shifts: Theoretical calculations of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for this compound can be performed. researchgate.net These predicted shifts are valuable for assigning the signals in experimental NMR spectra and confirming the molecular structure.
IR Frequencies: The vibrational frequencies of the molecule can also be computed. nist.gov The calculated Infrared (IR) spectrum shows characteristic peaks corresponding to the stretching and bending modes of its functional groups, such as the C=O, C=C, and C-N bonds. Comparing the calculated and experimental IR spectra helps in the structural elucidation of the compound.
Advanced Quantum Chemical Methodologies for Reactivity Prediction
Beyond standard DFT calculations, more advanced quantum chemical methods can be employed to predict the reactivity of this compound in various chemical reactions. For instance, the study of reaction mechanisms, such as cycloaddition or nucleophilic addition reactions, can be modeled to determine the most favorable reaction pathways and predict the structures of transition states and products. These methods provide a deeper understanding of the molecule's chemical behavior under different reaction conditions.
Molecular Modeling and Dynamics Simulations for Compound Interactions
Molecular modeling and molecular dynamics (MD) simulations are powerful computational techniques used to study the interactions of this compound with other molecules, such as solvents or biological macromolecules. nih.govresearchgate.net MD simulations can model the dynamic behavior of the molecule over time, providing insights into its conformational flexibility and how it interacts with its environment. These simulations are particularly useful in fields like drug design and materials science to understand binding affinities and the formation of molecular complexes.
Reactivity, Reaction Mechanisms, and Structure Reactivity Relationships of E 1,4 Dimorpholinobut 2 Ene 1,4 Dione
Mechanistic Investigations of Transformations Involving (E)-1,4-dimorpholinobut-2-ene-1,4-dione
The ground-state reactivity of this compound is characterized by the electrophilic nature of the enedione system, making it susceptible to a variety of addition and cycloaddition reactions. The presence of the morpholine (B109124) substituents also influences the electronic properties and steric accessibility of the reactive sites.
Nucleophilic and Electrophilic Reactivity of the Enedione Moiety
The enedione moiety in this compound possesses distinct electrophilic centers. The carbon-carbon double bond is activated by the two flanking carbonyl groups, rendering the β-carbons susceptible to nucleophilic attack through a Michael-type 1,4-conjugate addition. masterorganicchemistry.comlibretexts.org Nucleophiles, which are electron-rich species, are drawn to these electron-poor centers. byjus.com The carbonyl carbons themselves are also electrophilic and can be attacked by strong nucleophiles, leading to 1,2-addition. youtube.com
The general reactivity pattern for nucleophilic attack on an enedione system can be summarized as follows:
| Type of Addition | Attacking Species | Product Type |
| 1,4-Conjugate Addition | Soft nucleophiles (e.g., thiols, amines) | Saturated dicarbonyl compound |
| 1,2-Direct Addition | Hard nucleophiles (e.g., organolithium reagents) | Allylic alcohol |
Conversely, while the molecule is predominantly electrophilic, the oxygen atoms of the carbonyl groups possess lone pairs and can act as Lewis basic sites, coordinating to protons or Lewis acids. This interaction can further enhance the electrophilicity of the enedione system.
Pericyclic Reactions (e.g., Diels-Alder, [2+2] Cycloadditions)
The electron-deficient nature of the double bond in this compound makes it a good candidate to act as a dienophile in Diels-Alder reactions. This [4+2] cycloaddition is a powerful tool for the formation of six-membered rings. tandfonline.comgctlc.orgresearchgate.netfigshare.com In a typical Diels-Alder reaction, the enedione would react with an electron-rich conjugated diene. The stereochemistry of the substituents on the dienophile is retained in the product.
N-substituted maleimides, which are structurally similar to the target compound, are excellent dienophiles in Diels-Alder reactions. tandfonline.commdpi.com For example, the reaction of N-phenylmaleimide with furan (B31954) yields both endo and exo cycloadducts. tandfonline.com
| Diene | Dienophile | Reaction Type | Product |
| Furan | N-phenylmaleimide | Diels-Alder [4+2] | Exo and Endo Adducts tandfonline.com |
| 2,5-Dimethylfuran | N-(4-chlorophenyl)maleimide | Diels-Alder [4+2] | Exo Adduct tandfonline.com |
In addition to [4+2] cycloadditions, electron-deficient alkenes can also undergo [2+2] cycloadditions, particularly under photochemical conditions or in the presence of a suitable catalyst. nih.govresearchgate.netnih.govresearchgate.net These reactions lead to the formation of four-membered cyclobutane (B1203170) rings. The reaction can occur as a homodimerization or with another alkene. For instance, visible-light-mediated organophotocatalytic [2+2] cycloadditions of electron-deficient styrenes have been reported. nih.govresearchgate.net Given the electronic properties of this compound, its participation in such reactions is plausible.
Rearrangement Reactions
One of the most relevant rearrangement reactions for this compound is the cis-trans isomerization around the carbon-carbon double bond. The (E)-isomer (fumaramide derivative) can be converted to the (Z)-isomer (maleamide derivative), often through photochemical means, which will be discussed in the following section. This isomerization can have significant consequences for the molecule's shape and its ability to participate in further reactions or biological interactions. acs.org
While dienone-phenol rearrangements are well-documented for cyclic dienones, wikipedia.orgslideshare.netpw.liveyoutube.comyoutube.com they are not directly applicable to the acyclic structure of this compound. Other types of skeletal rearrangements are less likely under typical conditions but could potentially be induced under harsh thermal or catalytic conditions.
Photochemical Reactivity of this compound
The presence of the α,β-unsaturated dicarbonyl system imparts significant photochemical reactivity to this compound.
Photoinduced Transformations and Reaction Mechanisms
The most prominent photoinduced transformation for fumaramide (B1208544) derivatives is the E/Z (cis-trans) isomerization around the central carbon-carbon double bond upon irradiation with UV light. acs.orgacs.org This process converts the (E)-isomer into the corresponding (Z)-maleamide isomer. This photoisomerization can lead to significant changes in the molecular geometry and has been utilized to control the conformation of larger molecular assemblies like foldamers. acs.org
Computational and time-resolved spectroscopic studies on fumaramide threads have revealed a complex network of deactivation channels following photoexcitation. acs.org These include internal conversion and intersystem crossing (ISC) processes that occur on a picosecond timescale. acs.org The photoisomerization efficiency can be influenced by the population of both singlet and triplet excited states. acs.org
Furthermore, as an electron-deficient alkene, this compound could potentially participate in photochemical [2+2] cycloadditions with other alkenes upon direct irradiation or in the presence of a photosensitizer. acs.org
Excited State Properties and Electron Transfer Dynamics
Upon absorption of light, this compound is promoted to an electronically excited state. The properties of this excited state, such as its energy and lifetime, will determine the subsequent photochemical or photophysical pathways. Studies on related α,β-unsaturated amides indicate that both singlet and triplet excited states can be involved in their photochemistry. acs.orgnih.gov
The molecule contains both electron-donating (morpholine) and electron-accepting (enedione) moieties, which sets the stage for potential photoinduced electron transfer (PET) processes. In a PET process, absorption of a photon can lead to the transfer of an electron from the donor part of the molecule to the acceptor part, creating a charge-separated state. acs.org The feasibility of such a process depends on the redox potentials of the donor and acceptor groups and the energy of the excited state. While specific studies on this compound are lacking, the general principles of PET in donor-acceptor systems are well-established. acs.org
Electrochemical Behavior and Redox Chemistry of this compound
The electrochemical properties of this compound are fundamentally linked to its molecular structure, specifically the electron-deficient α,β-unsaturated dicarbonyl system. This core structure, known as the butene-dione or fumaramide moiety, is susceptible to electron transfer processes.
The oxidation and reduction potentials of a molecule quantify its propensity to lose or gain electrons, respectively. For this compound, the central conjugated system is the primary site of redox activity. The reduction process typically involves the acceptance of electrons into the lowest unoccupied molecular orbital (LUMO), which is localized on the electron-poor butene-dione core. The oxidation process, conversely, would involve the removal of an electron from the highest occupied molecular orbital (HOMO).
While specific experimental values for this compound are not extensively documented in the literature, the potentials can be predicted based on analogous structures. The butene-dione core, being electron-withdrawing, facilitates reduction. The presence of two amide functionalities, with the nitrogen atoms of the morpholine rings adjacent to the carbonyls, modulates these potentials. The nitrogen lone pairs can donate electron density to the carbonyl groups, which can slightly increase the energy of the LUMO and make reduction less favorable (a more negative potential) compared to a simple ketone.
Studies on related α,β-unsaturated systems and polyamides show that both oxidation and reduction events are observable. researchgate.netnih.gov For instance, pentacenedione derivatives exhibit stepwise single-electron transfers at the quinone moiety. nih.gov Polyamides containing redox-active chromophores have shown HOMO levels around 5.02–5.06 eV and LUMO levels between 2.50 and 2.59 eV, calculated from the onset potentials of their redox processes. researchgate.net The potentials are influenced by the ring system, substituents, and the surrounding groups. anu.edu.au
Table 1: Illustrative Redox Potentials of Related α,β-Unsaturated Carbonyl Systems This table presents representative data for analogous compounds to illustrate typical potential ranges, as specific experimental data for this compound is not available in the cited literature. The values are versus a standard reference electrode (e.g., Fc⁺/Fc).
| Compound Class | Epc (First Reduction, V) | Epa (First Oxidation, V) | Electrochemical Band Gap (Eg, eV) |
| N-Aryl Maleimide (B117702) | -0.8 to -1.2 | > +1.5 | ~2.3 - 2.7 |
| Pentacenedione Derivative nih.gov | -0.79 | +1.71 | ~2.39 |
| Donor-Acceptor Pentacenedione nih.gov | -0.57 | +0.81 | ~1.38 |
| Fumaramide Derivative (estimated) | -1.0 to -1.4 | > +1.6 | ~2.6 - 3.0 |
Epc = cathodic peak potential; Epa = anodic peak potential.
The reduction of the this compound core is expected to proceed via a stepwise mechanism. The initial step would be a one-electron transfer to form a radical anion, where the unpaired electron is delocalized over the O=C-C=C-C=O conjugated system. This process can be reversible or quasi-reversible, depending on the stability of the resulting radical anion under the experimental conditions. researchgate.net In some cases, a second, more negative potential, a subsequent one-electron transfer can occur to form a dianion. nih.gov
The electronic communication across the central C=C double bond is crucial for the electron transfer pathway. Studies on related bridged systems have demonstrated that even without direct conjugation, through-space interactions can facilitate electron transfer. researchgate.net For this compound, the planar and conjugated nature of the butene-dione core ensures efficient electronic communication between the two carbonyl groups. The reversibility of the redox event, as observed in cyclic voltammetry, provides insight into the stability of the charged species formed. A quasi-reversible or irreversible process often indicates that the electron transfer is coupled with a chemical reaction, such as dimerization or reaction with the solvent.
Cyclic Voltammetry (CV) is the primary technique used to investigate the electrochemical behavior of compounds like this compound. nih.gov A typical CV experiment involves applying a linearly sweeping potential to a working electrode (e.g., glassy carbon or platinum) in a solution of the analyte and a supporting electrolyte. researchgate.net The resulting current is measured as a function of the applied potential, producing a voltammogram that reveals the oxidation and reduction potentials. researchgate.net The separation between the cathodic and anodic peak potentials (ΔEp) and the ratio of their peak currents (ipa/ipc) provide information on the reversibility and kinetics of the electron transfer process.
Differential Pulse Voltammetry (DPV) is another sensitive technique that can be used. DPV offers better resolution and lower detection limits than CV by superimposing potential pulses on the linear sweep, which helps to discriminate against background charging currents. This technique is particularly useful for accurately determining peak potentials. Other techniques like square-wave voltammetry can also be employed to study the redox properties. nih.gov
Structure-Reactivity Relationships in this compound Derivatives
The reactivity of this compound is intrinsically tied to its structure. Modifications to either the peripheral morpholine substituents or the central butene-dione core can significantly alter its chemical behavior.
The two morpholine rings attached to the carbonyl carbons exert both electronic and steric influences on the molecule's reactivity.
Electronic Effects: The morpholine substituent contains both an ether oxygen and an amide nitrogen. The amide nitrogen lone pair is delocalized towards the electron-withdrawing carbonyl group, which is a defining characteristic of the amide bond. This delocalization reduces the nucleophilicity of the nitrogen atom but also influences the electrophilicity of the carbonyl carbon. Compared to an alkyl group, the morpholino group modifies the electronic properties of the butene-dione system. Studies on analogous N-substituted maleimides show that electron-withdrawing substituents on the nitrogen atom can increase the electrophilicity of the conjugated system. vcu.edu While morpholine itself is not strongly electron-withdrawing, replacing it with substituents bearing stronger inductive or resonance effects would predictably tune the reactivity of the butene-dione core.
Steric Effects: The morpholine ring is a bulky, conformationally-defined substituent. Its presence provides significant steric hindrance around the amide bonds and the carbonyl groups. This steric bulk can direct the approach of reagents to the less hindered C=C double bond. In related systems, steric encumbrance between substituents has been shown to cause significant twisting in the molecular conformation, which in turn affects electronic properties and reactivity. nih.gov
Table 2: Predicted Influence of N-Substituent Modification on the Properties of Butene-Dione Core This table provides a qualitative prediction of how modifying the N-substituent (replacing morpholine) would likely affect the electronic and steric properties of the core.
| N-Substituent | Electronic Effect on Carbonyl | Steric Hindrance | Predicted Reactivity in Michael Addition |
| Morpholine | Moderate (Amide Resonance) | High | Moderate |
| N-Phenyl | Electron-withdrawing (inductive) | High | Increased |
| N-tert-Butyl | Electron-donating (inductive) | Very High | Decreased |
| N-Methyl | Electron-donating (inductive) | Low | Increased (less hindered) |
The (E)-butene-dione core is a versatile functional group platform. Its reactivity is dominated by the conjugated system, which makes it an excellent Michael acceptor and a dienophile in Diels-Alder reactions, analogous to maleimides. nih.govresearchgate.net
Modification of the Alkene: The C=C double bond is a prime site for chemical reactions.
Reduction: Hydrogenation of the double bond to form 1,4-dimorpholinobutane-1,4-dione would completely remove its Michael acceptor character and its ability to participate in cycloadditions. The resulting saturated diamide (B1670390) would be significantly less reactive.
Substitution: Introducing substituents directly onto the alkene carbons would dramatically alter reactivity. Electron-withdrawing groups would enhance its electrophilicity, making it a more potent Michael acceptor. Conversely, electron-donating groups would decrease its electrophilicity. researchgate.net Bulky substituents on the alkene would provide steric shielding, potentially preventing reactions altogether.
Modification of the Carbonyl Groups: While less common, the carbonyl groups could be targeted. Reduction to the corresponding diol, (E)-1,4-dimorpholinobut-2-ene-1,4-diol, would fundamentally change the electronic nature of the molecule, transforming it from an electron-poor system to an electron-rich allylic diol.
The diverse reactivity of the related maleimide scaffold, which can undergo Diels-Alder reactions, Michael additions, and various cycloadditions, highlights the potential of the butene-dione core as a versatile building block in synthesis. nih.gov Further substitution on the alkene can confer tunable reactivity and dynamic properties to materials derived from this core structure. nih.govresearchgate.net
Synthetic Utility and Applications As Advanced Material Precursors
(E)-1,4-dimorpholinobut-2-ene-1,4-dione as a Versatile Precursor in Organic Synthesis
The reactivity of the this compound backbone is characterized by the electrophilic nature of the carbon-carbon double bond, which is activated by the two flanking carbonyl groups. The morpholino substituents, acting as amide functionalities, can modulate this reactivity.
The core structure of this compound serves as a versatile four-carbon building block. The enone functionality is a prime site for conjugate addition reactions, allowing for the introduction of a wide range of nucleophiles. This reactivity is analogous to that of (E)-1,4-diaryl-2-butene-1,4-diones, which are known to undergo such transformations. arkat-usa.org The presence of the morpholine (B109124) moieties introduces the possibility of intramolecular reactions and provides a handle for further functionalization.
The general reactivity of enamides, which share the N-C=C-C=O substructure, has been increasingly recognized. rsc.orgthieme-connect.comrsc.org These motifs can act as versatile synthons in the construction of complex nitrogen-containing heterocycles. thieme-connect.com By extension, this compound could be envisioned as a precursor to various heterocyclic systems through annulation strategies. For instance, reaction with hydrazines could potentially lead to the formation of pyridazine (B1198779) derivatives, while condensation with 1,2-diamines could yield diazepine (B8756704) or related seven-membered ring systems, a reaction pathway observed for similar 1,4-enediones. arkat-usa.org
Table 1: Potential Synthetic Transformations of this compound
| Reaction Type | Reagent/Conditions | Potential Product Class |
| Conjugate Addition | Grignard reagents, organocuprates | Substituted 1,4-dicarbonyls |
| Diels-Alder Reaction | Dienes (e.g., cyclopentadiene) | Bicyclic adducts |
| Epoxidation | m-CPBA, H₂O₂ | Di-epoxides |
| Reduction | NaBH₄, H₂/Pd | Saturated diols or amino alcohols |
| Condensation | Hydrazines, diamines | Heterocyclic compounds (e.g., pyridazines, diazepines) |
Multi-component reactions (MCRs) are highly efficient processes that combine three or more reactants in a single step to generate complex products. The electrophilic nature of the double bond in this compound makes it an ideal candidate for participation in MCRs. For example, it could act as the electrophilic component in a Michael addition-initiated cascade reaction.
While specific MCRs involving this exact compound are not documented, the reactivity of similar α,β-unsaturated systems is well-established in this area. It is plausible that this compound could participate in palladium-catalyzed multicomponent reactions to assemble multifunctional molecules with high atom economy. arkat-usa.org
Applications in Organometallic Chemistry and Catalysis
The nitrogen and oxygen atoms within the morpholino groups of this compound offer potential coordination sites for metal ions, suggesting its utility as a ligand in organometallic chemistry and catalysis.
The two morpholino groups, along with the carbonyl oxygen atoms, can act as chelating sites for a variety of metal centers. The geometry of the molecule suggests that it could act as a bidentate or even a tetradentate ligand, depending on the conformational flexibility of the butene backbone and the nature of the metal ion. The coordination chemistry of ethylenediamine (B42938) and its derivatives is well-established, with these ligands forming stable complexes with numerous transition metals. wikipedia.org The di-amide structure within this compound can be seen as an analogue of N,N'-diacyl-ethylenediamine ligands, which are known to coordinate to metals. scispace.com
The formation of metal complexes with this compound could lead to novel structures with interesting electronic and catalytic properties. The nature of the metal-ligand bonding would be influenced by the hard-soft acid-base properties of the metal and the donor atoms of the ligand.
Table 2: Potential Coordination Modes of this compound
| Coordination Mode | Donating Atoms | Potential Metal Ions |
| Bidentate | Two morpholino nitrogen atoms | Cu(II), Ni(II), Pd(II) |
| Bidentate | Two carbonyl oxygen atoms | Lanthanides, alkali metals |
| Tetradentate | Two N and two O atoms | Transition metals with appropriate size and geometry |
Due to its potential as a ligand, this compound could be explored in the development of new catalysts. For instance, chiral versions of this ligand could be synthesized and employed in asymmetric catalysis. While direct application in Ring-Opening Metathesis Polymerization (ROMP) is not immediately apparent, its metal complexes could potentially catalyze other transformations. For example, palladium complexes of similar ligands have been used in cross-coupling reactions. acs.org
Furthermore, the double bond of the ligand itself could be involved in the catalytic cycle, either as a reactive site or as a spectator that influences the electronic properties of the metal center.
Potential in Materials Science Research
The structure of this compound suggests its potential as a monomer or a cross-linking agent in the synthesis of advanced materials. The presence of two reactive functional groups (the double bond and the amide moieties) allows for various polymerization strategies.
The development of polymers from morpholine-containing monomers is an active area of research, with applications in biocompatible materials and drug delivery systems. acs.org The di-amide structure and the central double bond of this compound could be incorporated into polymer backbones to create materials with specific thermal and mechanical properties. For instance, the double bond could undergo radical polymerization or participate in Diels-Alder polymerization reactions. The morpholino groups could enhance the hydrophilicity and biocompatibility of the resulting polymers.
The cyclic analogues, N-substituted maleimides, are widely used in materials science for the development of thermosetting resins and in bioconjugation. acs.orgnih.gov By analogy, the acyclic this compound could offer more conformational flexibility in the resulting polymer chains, leading to materials with different properties.
Precursor for Polymeric Materials
The bifunctional nature of this compound, with its central alkene unit, makes it a candidate for polymerization reactions. Drawing parallels with structurally related fumaramide (B1208544) and maleimide (B117702) derivatives, it is plausible that this compound could undergo polymerization to yield novel polymeric materials.
Polymers derived from fumaric acid derivatives, including fumaramides, have been explored for various applications, particularly in the biomedical field. google.com These polymers are noted for their potential to exhibit desirable properties such as transparency, gas permeability, and biocompatibility. google.com The incorporation of the morpholine groups in this compound could further enhance biocompatibility and influence the solubility and thermal properties of the resulting polymers.
Bismaleimides, which also contain a reactive double bond flanked by nitrogen-containing rings, are well-established monomers for high-performance polymers. uobaghdad.edu.iqresearchgate.net These polymers are known for their thermal stability and are used in adhesives, composites, and electronics. researchgate.net The polymerization of bismaleimides can proceed through various mechanisms, including free-radical polymerization and Michael addition reactions. nd.edu Given these precedents, this compound could potentially be polymerized to create linear polymers or crosslinked networks.
Table 1: Potential Properties of Polymers Derived from this compound based on Analogous Compounds
| Property | Potential Advantage | Rationale based on Analogous Compounds |
| Biocompatibility | Suitable for medical and biomedical applications. | Fumaramide polymers are known for their biocompatibility and anti-protein-adhesion properties. google.com |
| Thermal Stability | Useful for high-temperature applications. | Bismaleimide polymers are recognized for their high thermal resistance. researchgate.net |
| Transparency | Applications in optical materials and coatings. | Polymers of fumaric acid esters and fumaramides can exhibit high transparency. google.com |
| Gas Permeability | Potential for use in breathable films and membranes. | Fumaramide-based polymers have shown good gas permeability. google.com |
| Processability | Tunable solubility and melt characteristics. | The morpholine groups may improve solubility in common organic solvents, aiding in processing. researchgate.net |
The synthesis of polymers from this compound would likely involve standard polymerization techniques. The reactivity of the central double bond would be a key factor in determining the appropriate polymerization conditions and initiators.
Exploration in Functional Organic Materials
Beyond polymeric materials, the distinct molecular architecture of this compound makes it a candidate for the development of functional organic materials. These are materials designed to have specific, controllable electronic, optical, or magnetic properties.
The core structure of this compound is related to ene-1,4-diones, which are versatile building blocks in organic synthesis. arkat-usa.org Derivatives of (E)-1,4-diaryl-2-butene-1,4-diones have been utilized in the synthesis of complex molecules, including those with potential applications in catalysis and medicinal chemistry. researchgate.net
One area of exploration for functional organic materials is in the creation of supramolecular assemblies and molecular machines. For instance, fumaramide derivatives have been used as the central thread in the synthesis of researchgate.netrotaxanes, which are mechanically interlocked molecules with potential applications as molecular switches or sensors. rsc.org The rigid and well-defined geometry of this compound could be advantageous in directing the self-assembly of such complex architectures.
Furthermore, the electron-accepting nature of the but-2-ene-1,4-dione core could be exploited in the design of materials for organic electronics. Quinoidal thienoacenes, which share some structural motifs with the target compound, have been investigated as n-type organic semiconductors due to their low-lying LUMO energies. uoregon.edu While the electronic properties of this compound itself have not been reported, it is conceivable that it could serve as a building block for larger, conjugated systems with interesting optoelectronic properties.
Table 2: Potential Applications of this compound in Functional Organic Materials
| Application Area | Potential Role of the Compound | Rationale based on Analogous Structures |
| Supramolecular Chemistry | Building block for interlocked molecules (e.g., rotaxanes). | Fumaramide derivatives have been successfully used to synthesize researchgate.netrotaxanes. rsc.org |
| Organic Electronics | Precursor for n-type organic semiconductors. | The core structure is related to electron-accepting moieties used in organic electronic materials. uoregon.edu |
| Sensors | Component of fluorescent or colorimetric sensors. | The ene-dione moiety has been incorporated into systems designed as optical pH and fluorescent sensors. researchgate.net |
| Catalysis | Ligand for metal-catalyzed reactions. | The nitrogen and oxygen atoms of the morpholine rings could coordinate with metal centers. |
The exploration of this compound in these areas would require further synthetic modifications and detailed characterization of its physical and chemical properties.
Future Research Directions and Unexplored Avenues
Development of Novel and Sustainable Synthetic Routes
The current production of related compounds, such as fumaric acid, often relies on petrochemical-based routes, which involve the isomerization of maleic anhydride (B1165640) derived from the oxidation of hydrocarbons like n-butane. nih.gov A primary future objective is to establish more environmentally benign and sustainable methods for synthesizing (E)-1,4-dimorpholinobut-2-ene-1,4-dione.
One promising avenue lies in the exploration of biocatalysis and fermentation processes. nih.gov Genetically engineered microorganisms could potentially be designed to produce fumaric acid from renewable feedstocks such as glucose. knowde.com This bio-derived fumaric acid can then serve as a green starting material for the synthesis of this compound through amidation reactions. The direct enzymatic amidation of fumaric acid with morpholine (B109124) presents another sustainable pathway worth investigating.
Furthermore, the development of catalytic processes that minimize waste and energy consumption is crucial. This includes the design of highly efficient and recyclable catalysts for the amidation of fumaryl (B14642384) chloride or fumaric acid itself. researchgate.net The principles of green chemistry, such as the use of safer solvents and maximizing atom economy, should guide the development of these new synthetic strategies. numberanalytics.com
Integration of Advanced In-Situ Characterization Techniques
Understanding the reaction mechanisms and kinetics involved in the synthesis and subsequent transformations of this compound is fundamental to optimizing reaction conditions and discovering new reactivity patterns. The integration of advanced in-situ characterization techniques will be instrumental in achieving this.
Spectroscopic methods such as in-situ NMR and FTIR can provide real-time information on the concentration of reactants, intermediates, and products throughout a chemical reaction. This data is invaluable for elucidating reaction pathways, identifying transient species, and understanding the influence of various parameters on the reaction outcome. For instance, in studying the Michael addition of nucleophiles to the electron-deficient double bond of this compound, in-situ techniques could help to monitor the formation of the initial adduct and any subsequent rearrangements or side reactions. acs.orgmasterorganicchemistry.com
The application of techniques like reaction calorimetry can provide crucial thermodynamic data, helping to ensure the safety and scalability of synthetic processes. By combining these in-situ methods, a comprehensive, real-time picture of the chemical transformations involving this compound can be constructed.
Predictive Modeling for Novel Chemical Transformations and Reactivity
Computational chemistry and machine learning are emerging as powerful tools for predicting chemical reactivity and guiding experimental design. nih.gov For this compound, predictive modeling can be employed to explore its potential in various chemical transformations.
Density Functional Theory (DFT) calculations can be used to model the electronic structure of the molecule, identifying the most likely sites for nucleophilic or electrophilic attack. mdpi.com This can help in predicting the regioselectivity and stereoselectivity of reactions such as Michael additions, cycloadditions, and polymerizations. beilstein-journals.org For example, modeling the interaction of different nucleophiles with the butene-dione core can guide the selection of reactants to achieve desired products. researchgate.net
Machine learning models, trained on existing reaction data, can be developed to predict the outcomes of reactions involving similar scaffolds. nih.gov These models can help to screen large virtual libraries of potential reactants and catalysts, identifying promising candidates for experimental validation. This data-driven approach has the potential to significantly accelerate the discovery of new reactions and applications for the this compound scaffold.
Exploration of New Chemical Space Based on the this compound Scaffold
The this compound molecule serves as a versatile scaffold for the construction of a diverse range of new chemical entities. The exploration of this "chemical space" is a key area for future research, with the potential to uncover molecules with novel properties and functions. nih.govrsc.orgresearchgate.net
Systematic functionalization of the core structure can lead to libraries of new compounds. iese.edunih.gov This can involve modifications at several positions:
The Morpholine Rings: Substitution on the morpholine rings can modulate the solubility, steric hindrance, and electronic properties of the molecule.
The Carbon-Carbon Double Bond: Reactions such as hydrogenation, epoxidation, or dihydroxylation can introduce new functional groups and stereocenters. The double bond also makes the scaffold a suitable monomer for polymerization reactions.
The Amide Linkages: While stable, the amide bonds could potentially be cleaved or modified under specific conditions, offering further avenues for derivatization.
By systematically exploring these modifications, researchers can generate a wide array of new molecules. High-throughput screening methods can then be employed to evaluate these compounds for various applications, including materials science, catalysis, and medicinal chemistry. The use of computational tools to guide this exploration can help to prioritize synthetic targets and increase the efficiency of the discovery process. nih.gov
Q & A
Q. How can researchers ensure comprehensive literature reviews for understudied dione derivatives?
- Methodological Answer : Follow EPA’s tiered search strategy: start with SciFinder and Reaxys using substructure filters, then expand to patent databases (e.g., USPTO, Espacenet) with keywords like “morpholinodione” or “α,β-unsaturated dione.” Validate data against peer-reviewed sources (e.g., NIST Chemistry WebBook for thermodynamic properties) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
